molecular formula C20H17N7O2S B13374159 N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea

N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea

Cat. No.: B13374159
M. Wt: 419.5 g/mol
InChI Key: LDGBXDPXDIOFQE-UHFFFAOYSA-N
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Description

N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives under controlled conditions.

    Urea Formation: The final step involves the reaction of the thioacetylated intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazolopyrimidine core or the urea moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Functionalized triazolopyrimidine derivatives.

Scientific Research Applications

N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The sulfanyl and urea groups may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea
  • N-{[(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea

Uniqueness

N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N’-phenylurea is unique due to the presence of the benzyl group, which can influence its biological activity and binding properties. This structural feature may result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

Molecular Formula

C20H17N7O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C20H17N7O2S/c28-16(24-20(29)23-15-9-5-2-6-10-15)12-30-19-17-18(21-13-22-19)27(26-25-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,23,24,28,29)

InChI Key

LDGBXDPXDIOFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC(=O)NC4=CC=CC=C4)N=N2

Origin of Product

United States

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